TP receptor antagonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

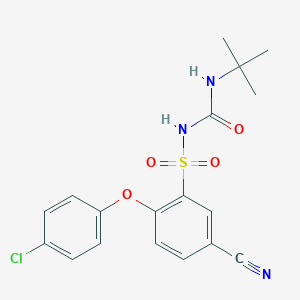

Molecular Formula |

C18H18ClN3O4S |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

1-tert-butyl-3-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonylurea |

InChI |

InChI=1S/C18H18ClN3O4S/c1-18(2,3)21-17(23)22-27(24,25)16-10-12(11-20)4-9-15(16)26-14-7-5-13(19)6-8-14/h4-10H,1-3H3,(H2,21,22,23) |

InChI Key |

BMNOHQHPZFGTJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Thromboxane A2 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor that plays a pivotal role in a multitude of physiological and pathophysiological processes. Activated by its primary ligand, thromboxane A2, the TP receptor is a key mediator of platelet aggregation, vasoconstriction, and bronchoconstriction.[1] Its involvement in cardiovascular diseases, asthma, and thrombosis has made it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of TP receptor antagonists, offering valuable insights for researchers and professionals in the field of drug development.

The TP Receptor and its Signaling Pathways

The TP receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[2] While both isoforms bind TXA2, they can couple to different G proteins, leading to the activation of distinct downstream signaling cascades. The primary signaling pathway involves the coupling of the TP receptor to Gq and G13 proteins.[3][4]

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), collectively leading to cellular responses such as platelet shape change and aggregation.

Simultaneously, coupling to G13 activates the Rho/Rho-kinase (ROCK) pathway.[5][6] This pathway is crucial for the regulation of the actin cytoskeleton, contributing to cell contraction and migration.[2] The dual signaling nature of the TP receptor underscores its complex role in cellular function and its importance as a therapeutic target.

Discovery and Synthesis of Key TP Receptor Antagonists

The development of TP receptor antagonists has been a major focus of research for several decades, leading to the discovery of numerous compounds with therapeutic potential. This section details the synthesis of two prominent antagonists, Ramatroban and Terutroban (B1683094).

Ramatroban (BAY u 3405)

Ramatroban is a potent TP receptor antagonist that also exhibits antagonism at the CRTh2 receptor, a receptor for prostaglandin (B15479496) D2.[6][7] It has been approved in Japan for the treatment of allergic rhinitis.[8]

Chemoenzymatic Synthesis of (R)-Ramatroban:

A notable asymmetric synthesis of (R)-Ramatroban utilizes a chemoenzymatic approach, highlighting the power of biocatalysis in producing enantiopure pharmaceuticals. The key steps involve a lipase-mediated resolution of a racemic alcohol intermediate.

-

Step 1: Fischer Indole (B1671886) Synthesis: The synthesis commences with a Fischer indole synthesis to construct the core carbazole (B46965) scaffold.

-

Step 2: Reduction: The resulting ketone is reduced to a racemic alcohol.

-

Step 3: Lipase-Mediated Resolution: The racemic alcohol is subjected to enzymatic resolution using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer, allowing for the separation of the desired (S)-alcohol.

-

Step 4: Mitsunobu Inversion: The configuration of the (S)-alcohol is inverted to the (R)-configuration via a Mitsunobu reaction.

-

Step 5: Sulfonylation and N-Alkylation: The resulting (R)-amine is then sulfonylated and subsequently N-alkylated to introduce the side chain, yielding (R)-Ramatroban.

Terutroban (S-18886)

Terutroban is another selective and orally active TP receptor antagonist that has been investigated for the secondary prevention of atherothrombotic events.[9][10][11]

Total Synthesis of Terutroban:

A total synthesis of Terutroban has been achieved through a route that avoids the traditional Diels-Alder approach.[12] Key reactions in this synthesis include:

-

Claisen Rearrangement: This reaction is utilized to establish a key carbon-carbon bond in the molecular framework.

-

Friedel-Crafts Acylation: An intramolecular Friedel-Crafts acylation is employed to construct the tetralone core.

-

Heck Coupling: A Heck coupling reaction is used to introduce the aryl group.

Quantitative Data of TP Receptor Antagonists

The potency and selectivity of TP receptor antagonists are critical parameters in their pharmacological profiling. The following table summarizes key quantitative data for several well-characterized antagonists.

| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | pA2 | Reference(s) |

| Ramatroban | TP Receptor | Radioligand Binding ([3H]SQ29548) | Human | 30 | 10-13 | [13] | |

| CRTh2 | Radioligand Binding ([3H]PGD2) | Human | 100 | [13] | |||

| PGD2-induced Ca2+ mobilization | Functional Assay | Human | 30 | [13] | |||

| Terutroban | TP Receptor | Platelet Aggregation | Human | 16.4 | [14] | ||

| Ifetroban (B1674419) | TP Receptor | Radioligand Binding ([3H]SQ 29,548) | Human | 4 | 8.4 (pKi) | [15] | |

| Seratrodast | TP Receptor | Ferroptosis Inhibition | Neuronal Cells | 4500 | [16] | ||

| ZD1542 | Thromboxane Synthase | Enzyme Inhibition (microsomal) | Human | 16 | [17] | ||

| TP Receptor | Platelet Aggregation (U46619) | Human | 8.3 | [17] | |||

| GR32191 | TP Receptor | Platelet Aggregation (U-46619) | Human | 8.2 | [18] |

Note: IC50, Ki, and pA2 values can vary depending on the specific experimental conditions, such as the radioligand, tissue preparation, and assay buffer used. Direct comparison of values from different studies should be made with caution.[19]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of TP receptor antagonists. This section provides methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the TP receptor by measuring its ability to displace a radiolabeled ligand.[20][21][22][23][24]

Materials:

-

Membrane preparation from cells expressing the TP receptor (e.g., human platelets, HEK293 cells transfected with the TP receptor).

-

Radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548).

-

Unlabeled test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer or unlabeled antagonist (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of radiolabeled antagonist at a fixed concentration (typically at or below its Kd value).

-

100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a TP receptor antagonist to inhibit platelet aggregation induced by a TP receptor agonist.[25][26][27][28][29]

Materials:

-

Freshly drawn human whole blood collected in sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

TP receptor agonist (e.g., U46619, arachidonic acid, collagen).

-

Test compounds (TP receptor antagonists).

-

Saline or appropriate vehicle.

-

Platelet aggregometer.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Assay Setup: Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C with stirring.

-

Baseline and 100% Aggregation: Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

-

Antagonist Incubation: Add the test compound or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Agonist Addition: Add the TP receptor agonist to induce platelet aggregation and record the change in light transmission over time.

-

Data Analysis: Determine the extent of inhibition of platelet aggregation by the test compound compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

In Vivo Models of Thrombosis

Animal models are crucial for evaluating the antithrombotic efficacy of TP receptor antagonists in a physiological setting.[30][31]

Ferric Chloride-Induced Thrombosis Model (Mouse/Rat):

-

Animal Preparation: Anesthetize the animal and expose a carotid or femoral artery.

-

Baseline Blood Flow: Measure baseline blood flow using a Doppler flow probe.

-

Drug Administration: Administer the TP receptor antagonist or vehicle intravenously or orally.

-

Thrombus Induction: Apply a piece of filter paper saturated with ferric chloride (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.

-

Blood Flow Monitoring: Continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

-

Endpoint Measurement: The primary endpoint is the time to vessel occlusion. The thrombus can also be excised and weighed.

Pulmonary Thromboembolism Model (Mouse):

-

Drug Administration: Administer the TP receptor antagonist or vehicle to the mice.

-

Thromboembolism Induction: Induce thromboembolism by intravenous injection of a thrombotic agent such as a mixture of collagen and epinephrine.

-

Endpoint Measurement: Monitor the animals for signs of respiratory distress and mortality over a specified period. The primary endpoint is the survival rate.

Conclusion

The discovery and development of TP receptor antagonists represent a significant advancement in the treatment of a range of diseases, from cardiovascular disorders to respiratory conditions. This technical guide has provided a comprehensive overview of the core aspects of this field, including the intricate signaling pathways of the TP receptor, the synthesis of key antagonists, a comparative analysis of their quantitative pharmacological data, and detailed experimental protocols for their evaluation. The continued exploration of the therapeutic potential of TP receptor antagonism holds great promise for the future of medicine.

References

- 1. Seratrodast - Wikipedia [en.wikipedia.org]

- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 4. Reactome | G13 activation by TP receptor [reactome.org]

- 5. Differential regulation of RhoA-mediated signaling by the TPalpha and TPbeta isoforms of the human thromboxane A2 receptor: independent modulation of TPalpha signaling by prostacyclin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

- 9. allfordrugs.com [allfordrugs.com]

- 10. TP receptor antagonism: a new concept in atherothrombosis and stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total synthesis of a thromboxane receptor antagonist, terutroban - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ifetroban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Seratrodast, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti‐aggregatory efficacy in human platelets | Semantic Scholar [semanticscholar.org]

- 19. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 28. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A novel thromboxane receptor antagonist, nstpbp5185, inhibits platelet aggregation and thrombus formation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of TP Receptor Antagonists: A Technical Overview of NTP42

For Immediate Release

This whitepaper provides an in-depth technical guide on the chemical structure, properties, and experimental evaluation of TP (Thromboxane A2) receptor antagonists, with a specific focus on NTP42 as a representative compound. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of cardiovascular disease, thrombosis, and pharmacology.

Introduction to TP Receptor Antagonism

Thromboxane (B8750289) A2 (TXA2) is a potent signaling lipid derived from arachidonic acid, playing a critical role in hemostasis and vascular tone. However, its dysregulation is implicated in the pathophysiology of numerous cardiovascular and pulmonary diseases, including myocardial infarction, stroke, and pulmonary arterial hypertension (PAH). TXA2 exerts its effects through the G protein-coupled thromboxane A2 receptor (TP receptor). Antagonism of this receptor represents a promising therapeutic strategy to mitigate the pathological effects of excessive TXA2 signaling.

Chemical Structure and Properties of NTP42

While "TP receptor antagonist-2" is not a standardized nomenclature, this guide will focus on NTP42, a novel and potent TP receptor antagonist currently under investigation.

Chemical Structure:

The chemical structure of NTP42 is described in patent WO2016203314A1. It is a benzenesulfonyl urea (B33335) derivative where the benzene (B151609) ring is substituted with a substituted biphenylyloxy group and a nitrile group. Specifically, in the generic structure provided in the patent, the R1 substituent for NTP42 is a difluoromethoxy group.[1][2]

Physicochemical and Pharmacokinetic Properties:

A summary of the known quantitative data for NTP42 and typical properties of related compounds is presented in the table below.

| Property | Value | Source |

| Biological Activity | ||

| IC50 for TP-mediated [Ca2+] mobilization | 3.278 nM | MedchemExpress |

| Pharmacokinetics (Human, Phase I) | ||

| Absorption | Rapidly absorbed | ATXA Therapeutics |

| Clearance (T1/2) | 18.7 h | ATXA Therapeutics |

| Dosing Regimen Suitability | Once-daily | ATXA Therapeutics |

| Food Effect | Can be taken with or without food | ATXA Therapeutics |

| Accumulation (repeat dosing) | Does not accumulate | ATXA Therapeutics |

TP Receptor Signaling Pathway

Activation of the TP receptor by its endogenous ligand, Thromboxane A2 (TXA2), initiates a cascade of intracellular signaling events. The TP receptor primarily couples to Gq and G13 G-proteins, leading to the activation of Phospholipase C (PLC) and RhoGEF, respectively. This signaling culminates in increased intracellular calcium concentrations and the activation of Rho kinase, ultimately resulting in physiological responses such as platelet aggregation and smooth muscle contraction.

Experimental Protocols

The characterization of TP receptor antagonists like NTP42 relies on a suite of in vitro assays to determine their potency and selectivity. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the TP receptor.

Materials:

-

Cell membranes expressing the human TP receptor.

-

Radioligand (e.g., [3H]-SQ29548).

-

Test compound (e.g., NTP42).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

96-well microplates.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-labeled TP receptor antagonist.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TP Receptor-Mediated [Ca2+] Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a TP receptor agonist.

Materials:

-

Cells stably expressing the human TP receptor (e.g., HEK293 or CHO cells).

-

Fura-2 AM (calcium indicator dye).

-

Pluronic F-127.

-

TP receptor agonist (e.g., U-46619).

-

Test compound (e.g., NTP42).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with dual-wavelength excitation capabilities.

Procedure:

-

Seed the TP receptor-expressing cells into 96-well plates and culture overnight.

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the Fura-2 AM loading buffer.

-

Incubate the plate at 37°C for 60 minutes to allow for dye loading and de-esterification.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Add varying concentrations of the test compound to the wells and incubate for a predetermined time.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission).

-

Add a fixed concentration of the TP receptor agonist to all wells.

-

Immediately begin kinetic measurement of the fluorescence ratio to monitor the change in [Ca2+]i.

-

Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

Calculate the IC50 value from the concentration-response curve.[3][4][5]

Conclusion

TP receptor antagonists, exemplified by compounds like NTP42, hold significant promise for the treatment of a range of cardiovascular and pulmonary diseases. A thorough understanding of their chemical properties, mechanism of action, and robust experimental characterization are essential for their successful development as therapeutic agents. The methodologies and data presented in this whitepaper provide a foundational guide for researchers in this field.

References

- 1. WO2016203314A1 - Thromboxane receptor antagonists - Google Patents [patents.google.com]

- 2. AU2016280058B2 - Thromboxane receptor antagonists - Google Patents [patents.google.com]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hellobio.com [hellobio.com]

- 5. ionbiosciences.com [ionbiosciences.com]

The TP Receptor Antagonist-2 Signaling Pathway: A Technical Guide to Modulation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1][2] Activation of the TP receptor by its primary ligand, TXA2, triggers a cascade of intracellular signaling events that are implicated in hemostasis, vasoconstriction, and inflammation, as well as in the pathogenesis of diseases such as thrombosis, asthma, and cancer.[3][4][5] Consequently, the TP receptor has emerged as a significant therapeutic target, and the development of antagonists to modulate its activity is an area of intense research. This technical guide provides an in-depth exploration of the TP receptor antagonist-2 signaling pathway, offering a comprehensive overview of its core components, mechanisms of modulation, and the experimental protocols essential for its investigation. Detailed methodologies for key in vitro assays are presented, along with a curated summary of quantitative data for a range of TP receptor antagonists to facilitate their comparison and selection. Furthermore, this guide incorporates detailed signaling pathway diagrams and experimental workflows, rendered in the DOT language for Graphviz, to provide clear visual representations of the complex biological processes involved.

The TP Receptor and its Ligands

The TP receptor is a member of the prostanoid receptor family and is encoded by the TBXA2R gene.[1][5] It exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[3][4] These isoforms share a common N-terminal and transmembrane domain structure but differ in their C-terminal tails, leading to distinct signaling properties and regulation.[3][4] While TPα is the predominant isoform in platelets, both isoforms are expressed in various other tissues, including vascular smooth muscle cells, endothelial cells, and immune cells.[2][6]

The primary endogenous agonist for the TP receptor is thromboxane A2 (TXA2), a highly unstable eicosanoid derived from arachidonic acid.[3][4] Due to its short half-life, stable synthetic analogs such as U-46619 and I-BOP are commonly used in experimental settings to study TP receptor activation.[1] Other endogenous molecules, including prostaglandin (B15479496) H2 (PGH2) and certain isoprostanes, can also activate the TP receptor.[1][7]

Core Signaling Pathways

Upon agonist binding, the TP receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, initiating downstream signaling cascades. The TP receptor primarily couples to two major G protein families: Gαq/11 and Gα12/13.[8][9][10]

The Gαq/11 Pathway: Calcium Mobilization and Protein Kinase C Activation

Coupling of the TP receptor to Gαq/11 proteins leads to the activation of phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[1] This pathway is central to many of the physiological effects of TP receptor activation, including platelet aggregation and smooth muscle contraction.[3][5]

The Gα12/13 Pathway: RhoA Activation and Cytoskeletal Reorganization

The TP receptor also couples to Gα12/13 proteins, leading to the activation of the small GTPase RhoA through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[9][10] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction.[10] This pathway is also critically involved in cytoskeletal rearrangements, cell shape change, and migration.[10]

Modulation of TP Receptor Signaling

The activity of the TP receptor is tightly regulated through several mechanisms, including desensitization, internalization, and crosstalk with other signaling pathways. TP receptor antagonists are a major class of pharmacological modulators.

TP Receptor Antagonists

A diverse range of competitive antagonists that bind to the TP receptor but do not elicit a response have been developed. These compounds are invaluable tools for studying TP receptor function and hold significant therapeutic potential.

Table 1: Quantitative Data for Selected TP Receptor Antagonists

| Antagonist | Chemical Class | pA2 | IC50 (nM) | Ki (nM) | Primary Application/Use |

| Seratrodast | Non-prostanoid | - | 7.4 (guinea pig platelets) | - | Asthma treatment[7][11] |

| Terutroban | Non-prostanoid | - | 16.4 | - | Antithrombotic, antiatherosclerotic[2][9] |

| Ifetroban | Prostanoid analog | - | - | - | Investigational for kidney failure[1] |

| GR32191 | Prostanoid analog | ~8.2 | - | - | Research tool[1] |

| SQ 29,548 | Prostanoid analog | - | - | ~12.6 (in COS-7 cells) | Research tool |

| R.68070 | Non-prostanoid | ~5.4 | - | - | Dual TP antagonist/TXA2 synthase inhibitor[1] |

| CV-4151 | Non-prostanoid | ~4.8 | - | - | Dual TP antagonist/TXA2 synthase inhibitor[1] |

Note: pA2, IC50, and Ki values can vary depending on the experimental conditions, tissue, and species used. This table provides representative values for comparison.

Desensitization and Internalization

Prolonged exposure to an agonist leads to the desensitization of the TP receptor, a process that limits the duration and intensity of the signal. This involves the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from its G protein and can target the receptor for internalization into endosomes. The TPβ isoform, in particular, undergoes agonist-induced internalization.[1]

Key Experimental Protocols

Investigating the TP receptor signaling pathway and the effects of its antagonists requires a range of specialized in vitro assays. The following sections provide detailed methodologies for some of the most critical experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of TP receptors in a given cell or tissue preparation and to determine the binding affinity (Ki) of unlabeled ligands, such as TP receptor antagonists.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the TP receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

-

Saturation Binding:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.

-

Add increasing concentrations of a radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548) to the wells.

-

To determine non-specific binding, add a high concentration of an unlabeled TP receptor antagonist (e.g., 10 µM unlabeled SQ 29,548) to a parallel set of wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.

-

-

Competition Binding:

-

Set up the assay as for saturation binding, but use a single, fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Add increasing concentrations of the unlabeled competitor compound (the TP receptor antagonist being tested).

-

Incubate, filter, and measure radioactivity as described above.

-

Analyze the data using non-linear regression to determine the IC50 value of the competitor.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Platelet Aggregation Assay

This functional assay measures the ability of a TP receptor antagonist to inhibit agonist-induced platelet aggregation.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

-

Light Transmission Aggregometry (LTA):

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at high speed.

-

Pre-warm the PRP samples to 37°C.

-

Place a cuvette with PRP in an aggregometer and establish a baseline reading.

-

Add the TP receptor antagonist at various concentrations (or vehicle control) and incubate for a short period.

-

Initiate platelet aggregation by adding a TP receptor agonist (e.g., U-46619 or arachidonic acid).

-

Record the change in light transmission over time as the platelets aggregate.

-

Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the slope of the aggregation curve.

-

Calculate the IC50 value of the antagonist for the inhibition of platelet aggregation.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of a TP receptor antagonist to block agonist-induced increases in intracellular calcium concentration.

Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells expressing the TP receptor (e.g., HEK293 cells stably expressing the TP receptor, or primary smooth muscle cells) in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an injection system.

-

Add the TP receptor antagonist at various concentrations (or vehicle control) to the wells.

-

Record the baseline fluorescence for a short period.

-

Inject a TP receptor agonist (e.g., U-46619) into the wells and immediately begin recording the fluorescence signal over time.

-

For ratiometric dyes like Fura-2, measure the fluorescence at two excitation wavelengths and calculate the ratio to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

-

Analyze the data to determine the peak calcium response and the area under the curve.

-

Calculate the IC50 value of the antagonist for the inhibition of calcium mobilization.

-

RhoA Activation Assay

This assay is used to determine if a TP receptor antagonist can block agonist-induced activation of the small GTPase RhoA.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Culture cells expressing the TP receptor and treat them with the TP receptor antagonist (or vehicle) followed by stimulation with a TP receptor agonist (e.g., U-46619).

-

Lyse the cells in a buffer that preserves the GTP-bound state of RhoA (e.g., a buffer containing MgCl2 and protease inhibitors).

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

-

Pull-Down of Active RhoA:

-

Incubate a portion of the cell lysate with a fusion protein consisting of glutathione (B108866) S-transferase (GST) and the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin), which specifically binds to the active, GTP-bound form of RhoA. The GST-RBD is typically immobilized on glutathione-agarose beads.

-

Incubate the mixture with gentle rocking at 4°C for 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA.

-

Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the amount of active RhoA by densitometry.

-

As a control, run a parallel Western blot on a portion of the total cell lysate to determine the total amount of RhoA protein.

-

Experimental Workflow for Antagonist Screening and Characterization

The development of new TP receptor antagonists typically follows a structured experimental workflow, from initial high-throughput screening to detailed in vitro and in vivo characterization.

Conclusion

The this compound signaling pathway represents a complex and highly regulated system with profound implications for human health and disease. A thorough understanding of its molecular mechanisms and the ability to modulate its activity with specific antagonists are crucial for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the core signaling cascades, mechanisms of regulation, and key experimental methodologies for studying this important pathway. The provided quantitative data, detailed protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of TP receptor signaling and to translate this knowledge into effective clinical interventions.

References

- 1. Differential regulation of RhoA-mediated signaling by the TPα and TPβ isoforms of the human thromboxane A2 receptor: Independent modulation of TPα signaling by prostacyclin and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T Cell Calcium Mobilization Study (Flow Cytometry) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiaggregatory effects of thromboxane receptor antagonists in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. abcam.com [abcam.com]

- 10. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Characterization of Thromboxane A2 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize antagonists of the Thromboxane (B8750289) A2 receptor (TP receptor). The TP receptor, a G protein-coupled receptor (GPCR), plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation, making it a significant target for therapeutic intervention.[1][2] This document details the underlying signaling pathways, experimental protocols for key characterization assays, and a summary of quantitative data for select antagonists.

TP Receptor Signaling Pathways

The TP receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[2] While both isoforms are activated by thromboxane A2 (TXA2), they can couple to different G proteins, leading to the activation of distinct downstream signaling cascades. Understanding these pathways is fundamental to designing and interpreting in vitro functional assays.

TP receptor activation primarily involves coupling to Gq and G12/13 families of G proteins.[3]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

-

G12/13 Pathway: Coupling to G12/13 results in the activation of the small GTPase RhoA.[3][4] Activated RhoA promotes the assembly of actin stress fibers and focal adhesions, influencing cell shape, migration, and contraction.[3][4]

The following diagram illustrates the primary signaling pathways initiated by TP receptor activation.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a TP receptor antagonist typically follows a hierarchical approach, starting with binding assays to determine affinity for the receptor, followed by functional assays to assess its ability to inhibit agonist-induced signaling.

Data Presentation: Quantitative Comparison of TP Receptor Antagonists

The following tables summarize key in vitro pharmacological data for several known TP receptor antagonists. This data is essential for comparing the potency and efficacy of different compounds.

Table 1: Binding Affinities of TP Receptor Antagonists

| Antagonist | Radioligand | Preparation | Ki (nM) | Reference |

| Terutroban | [3H]-SQ29548 | Human platelet membranes | 0.65 | [5] |

| SQ29548 | [3H]-U-46619 | A10 cells | 310.0 ± 6.4 | |

| Cinnamophilin | [3H]-U-46619 | A10 cells | 2.6 ± 0.2 (µM) |

Table 2: Functional Potencies of TP Receptor Antagonists

| Antagonist | Assay | Agonist | Preparation | pA2 / IC50 (nM) | Reference |

| GR32191 | Platelet Aggregation | U-46619 | Human whole blood | pA2 ≈ 8.2 | [6] |

| R.68070 | Platelet Aggregation | U-46619 | Human whole blood | pA2 ≈ 5.4 | [6] |

| CV-4151 | Platelet Aggregation | U-46619 | Human whole blood | pA2 ≈ 4.8 | [6] |

| EP 045 | Platelet Aggregation | 11,9-epoxymethano-PGH2 | Human plasma-free platelets | Affinity Constant = 1.1 X 107 M-1 | [7] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay

This assay measures the affinity of an antagonist for the TP receptor by quantifying its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the TP receptor (e.g., from platelets or a recombinant cell line).

-

Radiolabeled TP receptor antagonist (e.g., [3H]-SQ29548).

-

Unlabeled test antagonist.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[8]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test antagonist.[8][9]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[8]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of Gq signaling.

Materials:

-

Cells expressing the TP receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

TP receptor agonist (e.g., U46619).

-

Test antagonist.

-

Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate for 1 hour at 37°C.[10]

-

Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the TP receptor agonist and continue to measure the fluorescence intensity over time to capture the transient calcium response.[10]

-

Data Analysis: Determine the antagonist's IC50 by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Rho Activation Assay

This assay assesses the antagonist's ability to inhibit agonist-induced activation of the small GTPase RhoA, a downstream effector of G12/13 signaling.

Materials:

-

Cells expressing the TP receptor.

-

TP receptor agonist (e.g., U46619).

-

Test antagonist.

-

Rho activation assay kit (containing Rhotekin-RBD beads).

-

Lysis buffer.

-

Antibodies against RhoA.

-

SDS-PAGE and Western blotting reagents.

Protocol:

-

Cell Treatment: Culture cells to near confluency, serum-starve, and then treat with the test antagonist followed by the TP receptor agonist.[4]

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Pull-down of Active RhoA: Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.[11]

-

Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA.[11]

-

Data Analysis: Quantify the band intensities to determine the relative inhibition of RhoA activation by the antagonist.

Platelet Aggregation Assay

This is a highly physiologically relevant assay that measures the antagonist's ability to inhibit agonist-induced platelet aggregation.

Materials:

-

Freshly prepared platelet-rich plasma (PRP) or washed platelets.

-

TP receptor agonist (e.g., U46619, arachidonic acid, collagen).

-

Test antagonist.

-

Platelet aggregometer.

Protocol:

-

PRP Preparation: Obtain fresh whole blood and centrifuge at a low speed to collect PRP.

-

Assay Setup: Place a sample of PRP in the aggregometer cuvette and allow it to equilibrate.

-

Antagonist Incubation: Add the test antagonist at various concentrations and incubate for a specified time.

-

Agonist-induced Aggregation: Add the TP receptor agonist to induce platelet aggregation and monitor the change in light transmission over time.

-

Data Analysis: Determine the IC50 of the antagonist by measuring the inhibition of the maximal aggregation response at different antagonist concentrations. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[7]

Conclusion

The in vitro characterization of TP receptor antagonists is a multi-faceted process that requires a combination of binding and functional assays. The methodologies outlined in this guide provide a robust framework for determining the affinity, potency, and mechanism of action of novel antagonist compounds. A thorough understanding of the underlying signaling pathways and careful execution of these experimental protocols are essential for the successful identification and development of new therapeutics targeting the TP receptor.

References

- 1. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential regulation of RhoA-mediated signaling by the TPα and TPβ isoforms of the human thromboxane A2 receptor: Independent modulation of TPα signaling by prostacyclin and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacologyeducation.org [pharmacologyeducation.org]

- 6. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive antagonism at thromboxane receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

In-Depth Technical Guide: Selectivity Profile of TP Receptor Antagonist-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of a specific thromboxane (B8750289) A2 (TP) receptor antagonist, referred to herein as TP receptor antagonist-2 (example 7n). The document outlines its binding affinity for TP receptor isoforms, presents a representative selectivity screen against a panel of other receptors, and details the experimental methodologies for key assays.

Introduction to Thromboxane A2 (TP) Receptors

The thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes.[1] Activated by its primary ligand, thromboxane A2, the TP receptor mediates critical events such as platelet aggregation, vasoconstriction, and smooth muscle contraction.[1] Consequently, antagonists of this receptor are of significant therapeutic interest for the treatment of cardiovascular and pulmonary diseases, including thrombosis and asthma.[1][2]

TP receptors exist as two major isoforms, TPα and TPβ, which are encoded by the same gene but arise from differential mRNA splicing. These isoforms exhibit distinct tissue distribution and signaling properties, making the characterization of an antagonist's affinity for each isoform essential.

Selectivity Profile of this compound

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the binding affinity and selectivity profile of this compound.

Binding Affinity for TP Receptor Isoforms

This compound has been evaluated for its inhibitory activity against the TPα and TPβ receptor isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand, are presented below.

| Receptor Isoform | IC50 (µM) |

| TPα | 5.64 |

| TPβ | 5.27 |

| Data sourced from MedChemExpress, citing Bambi-Nyanguile SM, et al. Eur J Med Chem. 2013 Jul;65:32-40.[3] |

Representative Off-Target Selectivity Profile

To assess the broader selectivity and potential for off-target effects, a new chemical entity is typically screened against a panel of receptors, ion channels, and enzymes. While a comprehensive public-domain selectivity panel for this compound is not available, the following table illustrates a representative profile, incorporating the known TP receptor data. (Note: All data except for TPα and TPβ are illustrative examples to demonstrate a typical selectivity profile).

| Target | Assay Type | IC50 / Ki (µM) |

| Thromboxane Receptor (TPα) | Radioligand Binding | 5.64 |

| Thromboxane Receptor (TPβ) | Radioligand Binding | 5.27 |

| Adenosine A1 Receptor | Radioligand Binding | > 100 |

| Adrenergic α1A Receptor | Radioligand Binding | > 100 |

| Adrenergic β2 Receptor | Radioligand Binding | > 100 |

| Dopamine D2 Receptor | Radioligand Binding | > 100 |

| Histamine H1 Receptor | Radioligand Binding | > 100 |

| Muscarinic M1 Receptor | Radioligand Binding | > 100 |

| Serotonin 5-HT2A Receptor | Radioligand Binding | > 100 |

| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | > 100 |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | > 100 |

This representative profile indicates high selectivity for the TP receptors, with minimal to no activity at other common off-target sites at concentrations up to 100 µM.

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments used to characterize the selectivity and functional activity of TP receptor antagonists.

Radioligand Binding Assay for TP Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the TP receptor.

Objective: To determine the IC50 and subsequently the binding affinity (Ki) of this compound for the TPα and TPβ receptors.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human TPα or TPβ receptors.

-

Radioligand: [³H]-SQ 29,548 (a potent TP receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled SQ 29,548 (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: The receptor-expressing cell membranes are thawed and resuspended in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]-SQ 29,548, and 100 µL membrane suspension.

-

Non-specific Binding: 50 µL unlabeled SQ 29,548 (10 µM), 50 µL [³H]-SQ 29,548, and 100 µL membrane suspension.

-

Competitive Binding: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL [³H]-SQ 29,548, and 100 µL membrane suspension.

-

-

Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are washed 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

-

Radioactivity Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This functional assay assesses the ability of the antagonist to inhibit platelet aggregation induced by a TP receptor agonist.

Objective: To evaluate the functional antagonism of this compound on human platelets.

Materials:

-

Blood Source: Freshly drawn human whole blood from healthy, drug-free volunteers, anticoagulated with 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP): Prepared by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes.

-

Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

Agonist: U46619 (a stable thromboxane A2 mimetic).

-

Test Compound: this compound.

-

Aggregometer: A light transmission aggregometer.

Procedure:

-

PRP Preparation: Collect PRP and adjust the platelet count to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Baseline Calibration: The aggregometer is calibrated using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).

-

Assay Protocol:

-

Aliquots of PRP are placed in the aggregometer cuvettes with a stir bar and pre-warmed to 37°C.

-

The test compound (this compound) or its vehicle control is added to the PRP and incubated for a pre-determined time (e.g., 5 minutes).

-

Platelet aggregation is initiated by adding a sub-maximal concentration of the agonist U46619.

-

-

Data Recording: Light transmission is recorded for 5-10 minutes. The maximum aggregation percentage is determined.

-

Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in maximum aggregation compared to the vehicle control. An IC50 value for the inhibition of platelet aggregation can be determined by testing a range of antagonist concentrations.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological pathways and experimental designs are crucial for understanding the mechanism of action and the methods of evaluation.

Caption: TP Receptor Signaling Pathway

Caption: Competitive Radioligand Binding Assay Workflow

References

An In-depth Technical Guide on the Core Role of the TP Receptor in Pulmonary Arterial Hypertension Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure and vascular resistance, leading to right ventricular failure and death.[1][2][3] The pathophysiology of PAH is complex, involving multiple pathways that contribute to vasoconstriction, vascular remodeling, inflammation, and thrombosis.[4][5][6] Among the key players, the Thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor, has emerged as a critical mediator in the development and progression of PAH.[4] This technical guide provides a comprehensive overview of the role of the TP receptor in PAH pathophysiology, summarizing key experimental findings, detailing methodologies, and visualizing complex signaling pathways to support ongoing research and drug development efforts.

Introduction to the TP Receptor and Pulmonary Arterial Hypertension

The TP receptor, a G-protein coupled receptor, is primarily activated by its endogenous ligand, thromboxane A2 (TXA2).[1][7][8] TXA2 is a potent vasoconstrictor and mediator of platelet aggregation.[6][7][9] Beyond its hemostatic functions, signaling through the TP receptor exerts pro-inflammatory, pro-mitogenic, and pro-fibrotic effects.[1] In the context of PAH, levels of TXA2 and the expression of the TP receptor are often elevated, contributing to the multifaceted pathology of the disease.[1][10]

PAH is defined by a mean pulmonary arterial pressure (mPAP) of ≥ 25 mmHg at rest, a pulmonary artery wedge pressure (PAWP) of ≤ 15 mmHg, and a pulmonary vascular resistance (PVR) of > 3 Wood units.[3] The disease is characterized by excessive pulmonary vasoconstriction, vascular remodeling, in situ thrombosis, and inflammation, all of which are hallmarks that can be mechanistically linked to TP receptor activation.[4][9]

The Role of the TP Receptor in PAH Pathophysiology

The TP receptor's involvement in PAH is multifaceted, contributing to several key pathological processes:

-

Vasoconstriction: Activation of the TP receptor on pulmonary artery smooth muscle cells (PASMCs) leads to potent vasoconstriction, a primary contributor to the increased pulmonary vascular resistance seen in PAH.[4] This is mediated through Gq- and G13-protein coupled signaling pathways.

-

Vascular Remodeling: TP receptor signaling promotes the proliferation of PASMCs, a key feature of the vascular remodeling process in PAH.[1][4] This leads to thickening of the vessel walls and narrowing of the lumen.

-

Inflammation and Fibrosis: The TP receptor is implicated in inflammatory processes and fibrosis within the pulmonary vasculature.[1][9] Antagonism of the TP receptor has been shown to reduce inflammatory mast cell infiltration and pulmonary collagen deposition in animal models of PAH.[4]

-

Thrombosis: By promoting platelet aggregation, the TP receptor contributes to the formation of in situ thrombosis, further occluding the pulmonary arterioles.[4][6]

Studies have shown that TP receptor expression is elevated in the right ventricle of PAH patients and in animal models of the disease.[1][10] This upregulation, coupled with increased levels of its ligands, creates a detrimental feedback loop that exacerbates the disease.[10]

Signaling Pathways of the TP Receptor in PAH

The TP receptor signals through multiple G-protein-coupled pathways to exert its effects on the pulmonary vasculature. The primary signaling routes involve Gq and G13 proteins.[11]

Gq-Mediated Signaling

Activation of the Gq pathway by the TP receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to vasoconstriction. DAG, along with Ca2+, activates protein kinase C (PKC), which can contribute to both smooth muscle contraction and cellular proliferation.[7][12]

G13-Mediated Signaling

The TP receptor also couples to G13, which activates the Rho/Rho-kinase (ROCK) pathway.[11][12] This pathway plays a crucial role in regulating smooth muscle contraction and is also implicated in cellular proliferation and fibrosis, contributing significantly to vascular remodeling in PAH.

Experimental Evidence and Quantitative Data

Numerous preclinical studies have demonstrated the efficacy of TP receptor antagonists in mitigating PAH. These studies often utilize animal models such as the monocrotaline (B1676716) (MCT)-induced PAH model and the Sugen/Hypoxia (SuHx) model.[1][13]

Data from Preclinical Studies

The following tables summarize key quantitative data from studies investigating the effects of TP receptor antagonists in experimental PAH.

Table 1: Hemodynamic Parameters in MCT-Induced PAH Model

| Parameter | Control | MCT + Vehicle | MCT + TP Antagonist |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | 25 ± 2 | 65 ± 5 | 40 ± 4 |

| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 15 ± 1 | 45 ± 3 | 25 ± 2 |

| Right Ventricular Hypertrophy (RV/LV+S) | 0.25 ± 0.02 | 0.55 ± 0.04 | 0.35 ± 0.03 |

Data are presented as mean ± SEM. RV/LV+S: Right ventricle to left ventricle plus septum weight ratio.

Table 2: Vascular Remodeling in MCT-Induced PAH Model

| Parameter | Control | MCT + Vehicle | MCT + TP Antagonist |

| Medial Wall Thickness (%) | 15 ± 2 | 40 ± 3 | 20 ± 2 |

| Vessel Occlusion (%) | < 5 | 35 ± 4 | 10 ± 2 |

| Pulmonary Artery Density (vessels/mm²) | 10 ± 1 | 5 ± 1 | 8 ± 1 |

Data are presented as mean ± SEM.

Experimental Protocols

Monocrotaline (MCT)-Induced PAH in Rats

This is a widely used model for inducing PAH that mirrors several key features of the human disease.[2][14]

Protocol:

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Induction: A single subcutaneous injection of monocrotaline (60 mg/kg).

-

Treatment: TP receptor antagonist or vehicle administered daily via oral gavage, starting from day 1 post-MCT injection.

-

Duration: The study typically lasts for 28 days.

-

Endpoints:

-

Hemodynamic Assessment (Day 28): Rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure RVSP and mPAP.

-

Right Ventricular Hypertrophy: The heart is excised, and the right ventricle is dissected from the left ventricle and septum. The ratio of the weight of the right ventricle to the left ventricle plus septum (RV/LV+S) is calculated as an index of right ventricular hypertrophy.

-

Histological Analysis: Lung tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to assess vascular remodeling, including medial wall thickness and vessel occlusion.

-

Sugen/Hypoxia (SuHx)-Induced PAH in Rats

This model is considered to be more representative of the severe, angioproliferative form of human PAH.[13]

Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction:

-

A single subcutaneous injection of the VEGF receptor antagonist, Sugen 5416 (20 mg/kg).

-

Exposure to chronic hypoxia (10% O2) for 3 weeks.

-

Return to normoxia for a further 2-5 weeks.

-

-

Treatment: TP receptor antagonist or vehicle administered during the normoxic phase.

-

Endpoints: Similar to the MCT model, including hemodynamic measurements, assessment of right ventricular hypertrophy, and histological analysis of pulmonary vascular lesions.

Conclusion and Future Directions

The evidence strongly supports a pivotal role for the TP receptor in the pathophysiology of Pulmonary Arterial Hypertension. Its involvement in vasoconstriction, vascular remodeling, inflammation, and thrombosis makes it a compelling therapeutic target. Preclinical studies with TP receptor antagonists have shown promising results in ameliorating the key features of PAH.[1][4][9]

Future research should focus on further elucidating the downstream signaling pathways of the TP receptor in different cell types within the pulmonary vasculature. Additionally, the development of highly selective and potent TP receptor antagonists for clinical use holds significant promise for the treatment of PAH. The translation of these preclinical findings into effective therapies for patients will be a critical next step in combating this devastating disease.

References

- 1. The thromboxane receptor antagonist NTP42 promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pulmonary Arterial Hypertension: Pathophysiology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Platelets in Pulmonary Hypertension: a Causative Role or a Simple Association? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Thromboxane receptor density is increased in human cardiovascular disease with evidence for inhibition at therapeutic concentrations by the AT1 receptor antagonist losartan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 12. researchgate.net [researchgate.net]

- 13. New models of pulmonary hypertension based on VEGF receptor blockade-induced endothelial cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Target Engagement Biomarkers for TP Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core target engagement biomarkers for Thromboxane (B8750289) A2 receptor (TP receptor) antagonists. This document outlines the key signaling pathways, detailed experimental protocols for biomarker assessment, and quantitative data to support researchers and drug development professionals in this field.

Introduction to TP Receptor Antagonism

The Thromboxane A2 (TxA2) receptor, also known as the T-prostanoid receptor (TP receptor), is a G-protein coupled receptor that plays a pivotal role in a variety of physiological and pathophysiological processes.[1] Its primary endogenous ligand, TxA2, is a potent mediator of platelet aggregation and vasoconstriction.[1][2] Consequently, the TP receptor has emerged as a critical therapeutic target for a range of cardiovascular and inflammatory diseases.[1] TP receptor antagonists are a class of drugs that competitively block the binding of TxA2 and other prostanoid agonists to the TP receptor, thereby inhibiting its downstream signaling and physiological effects.[3][4]

Effective drug development of TP receptor antagonists relies on the use of robust target engagement biomarkers. These biomarkers provide crucial evidence that the therapeutic agent is interacting with its intended target in vivo and eliciting the desired pharmacological response.[5] This guide focuses on the principal biomarkers used to demonstrate and quantify the engagement of TP receptor antagonists.

TP Receptor Signaling Pathway

Upon binding of an agonist like TxA2, the TP receptor undergoes a conformational change, leading to the activation of associated G-proteins, primarily Gq and G13.[6]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ is a key driver of platelet shape change and aggregation, as well as smooth muscle contraction.

-

G13 Pathway: Coupling of the TP receptor to G13 activates the Rho/Rho-kinase pathway. This pathway contributes to vasoconstriction and the sustained phase of platelet aggregation.

The signaling cascade ultimately results in a cascade of physiological responses, including platelet activation and aggregation, vasoconstriction, and cellular proliferation.[1][7]

Key Target Engagement Biomarkers

The primary biomarkers for assessing TP receptor antagonist engagement fall into two categories: biochemical markers that measure the downstream products of TxA2 synthesis and functional markers that assess the physiological response to TP receptor activation.

Biochemical Biomarker: Urinary 11-dehydro-thromboxane B2 (11-dehydro-TxB2)

Rationale: TxA2 is highly unstable, with a half-life of approximately 30 seconds, and rapidly hydrolyzes to the more stable but inactive thromboxane B2 (TxB2).[2] However, measuring plasma TxB2 can be confounded by ex vivo platelet activation during blood collection.[8] A more reliable and time-integrated measure of in vivo TxA2 production is the quantification of its major urinary metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TxB2).[9][10] Elevated levels of urinary 11-dehydro-TxB2 are associated with increased platelet activation.[11] While TP receptor antagonists do not inhibit the production of TxA2, a reduction in the physiological consequences of TP receptor activation can sometimes lead to feedback mechanisms that may alter TxA2 synthesis, making 11-dehydro-TxB2 a relevant, albeit indirect, biomarker. More importantly, it is a key biomarker to assess the baseline level of TP receptor activation.

Quantitative Data:

The following table summarizes representative data on urinary 11-dehydro-TxB2 levels in different populations.

| Population/Condition | Mean Urinary 11-dehydro-TxB2 (pg/mg creatinine) | Reference |

| Healthy Individuals | 1119 (range: 62–3121) | [12] |

| Males with Metabolic Syndrome (aspirin-naive) | ≥2500 in two-thirds of patients | [13][14] |

| Aspirin-treated patients (aspirin-responsive) | <1500 | [13] |

Functional Biomarker: Platelet Aggregation

Rationale: Platelet aggregation is the hallmark physiological response to TP receptor activation. Ex vivo platelet aggregation assays directly measure the ability of platelets to aggregate in response to a TP receptor agonist.[15] The inhibition of agonist-induced platelet aggregation is a direct and quantifiable measure of TP receptor antagonist activity.[16]

Quantitative Data:

The following tables present data on the inhibitory effects of various TP receptor antagonists on platelet aggregation.

Table 1: IC50 Values of TP Receptor Antagonists on Platelet Aggregation

| Compound | Agonist | IC50 | Reference |

| Ramatroban | PGD2-induced Ca2+ mobilization | 30 nM | [1] |

| Ramatroban | PGD2-induced eosinophil migration | 170 nM | [1] |

| Ramatroban | [3H]PGD2 binding to CRTh2 | 100 nM | [1] |

| Ramatroban | [3H]SQ29548 binding to TP receptor | 68 nM | [2] |

| Ramatroban | U-46619 binding to TP receptor | 30 nM | [2] |

Table 2: Effect of Terutroban (B1683094) on Platelet Aggregation in Patients with Peripheral Arterial Disease

| Treatment Group | Agonist | Inhibition of Platelet Aggregation (Day 5) | p-value vs. Placebo | Reference |

| Terutroban (5 mg/day) | U46619 | Significant | < 0.001 | [17] |

| Terutroban (10 mg/day) | U46619 | Significant | < 0.001 | [17] |

| Terutroban (30 mg/day) | U46619 | Significant | < 0.001 | [17] |

Experimental Protocols

Measurement of Urinary 11-dehydro-thromboxane B2 by ELISA

This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify urinary 11-dehydro-TxB2.

Materials:

-

96-well microplate coated with a capture antibody (e.g., goat anti-mouse IgG)

-

Urinary 11-dehydro-TxB2 standard

-

Patient urine samples

-

11-dehydro-TxB2 antibody (monoclonal or polyclonal)

-

11-dehydro-TxB2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase)

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Sample Preparation: Centrifuge urine samples to remove any particulate matter. Samples may be diluted with assay buffer as needed.

-

Standard Curve Preparation: Prepare a serial dilution of the 11-dehydro-TxB2 standard to create a standard curve.

-

Assay Procedure: a. Add standards, controls, and urine samples to the appropriate wells of the microplate. b. Add the 11-dehydro-TxB2 antibody to each well (except for blank wells). c. Add the enzyme-conjugated 11-dehydro-TxB2 to each well. d. Incubate the plate, typically for 1-2 hours at 37°C or room temperature, to allow for competitive binding. e. Wash the plate multiple times with wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate for a specified time (e.g., 30-60 minutes) to allow for color development. g. Add the stop solution to terminate the reaction.

-